molecular formula C11H9NO B170001 3-Amino-2-naphthaldehyde CAS No. 154845-34-8

3-Amino-2-naphthaldehyde

Cat. No.: B170001
CAS No.: 154845-34-8
M. Wt: 171.19 g/mol
InChI Key: JOYPPFDDTPSWCV-UHFFFAOYSA-N
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Description

3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and an aldehyde group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-naphthaldehyde typically involves the reduction of 3-nitro-2-naphthaldehyde. The reduction can be carried out using iron powder in an alcoholic medium containing hydrochloric acid. The reaction proceeds as follows: [ \text{3-Nitro-2-naphthaldehyde} + \text{Fe} + \text{HCl} \rightarrow \text{this compound} + \text{FeCl}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a common method for the reduction of nitro compounds to amines.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: The aldehyde group can be reduced to form 3-amino-2-naphthylmethanol.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophilic reagents like phenols or amines.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: 3-Amino-2-naphthylmethanol.

    Substitution: Various azo compounds and substituted naphthalenes.

Scientific Research Applications

3-Amino-2-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes.

    Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of pigments and as a building block for various organic materials.

Comparison with Similar Compounds

  • 2-Amino-1-naphthaldehyde
  • 1-Amino-2-naphthaldehyde
  • 3-Nitro-2-naphthaldehyde

Comparison: 3-Amino-2-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which imparts distinct reactivity compared to its isomers. For instance, 2-amino-1-naphthaldehyde has the amino group at the second position and the aldehyde group at the first position, leading to different chemical behavior and applications.

Properties

IUPAC Name

3-aminonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYPPFDDTPSWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435591
Record name 3-AMINO-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154845-34-8
Record name 3-AMINO-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is 3-Amino-2-naphthaldehyde considered a useful compound in organic synthesis?

A1: this compound serves as an excellent Friedländer synthon for benzo[g]quinolines []. This means it readily reacts with carbonyl compounds to form the benzo[g]quinoline ring system, which is a valuable structural motif in various applications like fluorescent probes and coordination complexes.

Q2: The research mentions the synthesis of a dimethylene-bridged analogue of 2,2'-bipyridine using this compound. How does the incorporation of the benzo[g]quinoline moiety, derived from this compound, affect the photophysical properties compared to 2,2'-bipyridine?

A2: The study found that incorporating the benzo[g]quinoline unit, derived from this compound, leads to bathochromic shifts in both absorption and emission spectra compared to the parent 2,2'-bipyridine []. This shift indicates a lower energy gap between ground and excited states, likely due to increased delocalization across the larger conjugated system of benzo[g]quinoline.

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